molecular formula C6H3BrFN3 B1517784 1-Azido-4-bromo-2-fluorobenzene CAS No. 1011734-56-7

1-Azido-4-bromo-2-fluorobenzene

Cat. No.: B1517784
CAS No.: 1011734-56-7
M. Wt: 216.01 g/mol
InChI Key: CSLYPZKUXSQVSF-UHFFFAOYSA-N
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Description

1-Azido-4-bromo-2-fluorobenzene is an aromatic compound characterized by the presence of an azido group (-N3), a bromo group (-Br), and a fluoro group (-F) attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-bromo-2-fluorobenzene can be synthesized through several methods, including halogenation and diazotization reactions. One common approach involves the bromination of 1-azido-2-fluorobenzene using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-bromo-2-fluorobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions often involve nucleophilic substitution, where nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF) replace the bromo or fluoro groups.

Major Products Formed:

  • Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Azido-4-bromo-2-fluorobenzene is utilized in several scientific research applications, including:

  • Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules. It is particularly useful in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Biology: In biological research, the compound is employed as a probe for studying biological systems and processes

  • Medicine: . Its unique structure and reactivity make it a candidate for the synthesis of novel pharmaceuticals.

  • Industry: In the chemical industry, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

1-Azido-4-bromo-2-fluorobenzene is similar to other halogenated benzene derivatives, such as 1-bromo-2-fluorobenzene and 1-azido-2-fluorobenzene. The presence of multiple functional groups allows for a wider range of chemical transformations and biological interactions compared to simpler derivatives.

Comparison with Similar Compounds

  • 1-Bromo-2-fluorobenzene

  • 1-Azido-2-fluorobenzene

  • 1-Bromo-4-fluorobenzene

  • 1-Azido-4-fluorobenzene

Properties

IUPAC Name

1-azido-4-bromo-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLYPZKUXSQVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801044895
Record name 1-Azido-4-bromo-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011734-56-7
Record name 1-Azido-4-bromo-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-4-bromo-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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